molecular formula C17H14N6O3 B2642694 N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1351659-24-9

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No. B2642694
CAS RN: 1351659-24-9
M. Wt: 350.338
InChI Key: AFQQBLXGCSBAQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the furan, oxadiazole, and triazole rings, and the attachment of the phenyl and amide groups. The exact synthetic route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan, oxadiazole, and triazole rings, as well as the phenyl and amide groups. These groups would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the furan, oxadiazole, and triazole rings, as well as the phenyl and amide groups. For example, the furan ring might undergo reactions with electrophiles, while the oxadiazole and triazole rings might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the furan, oxadiazole, and triazole rings, as well as the phenyl and amide groups. For example, the compound might exhibit a certain degree of polarity due to the presence of the amide group .

Scientific Research Applications

Photophysical Studies

Researchers are also conducting photophysical studies on this compound. Parameters such as electronic absorption spectra, molar absorptivity, fluorescence spectra, and fluorescence quantum yield are being determined in different solvents . These studies provide insights into its behavior under various conditions.

Bis-Chalcone Derivatives

In related research, a bis-chalcone derivative was synthesized using 3-acetyl-2,5-dimethylfuran and terephthalaldehyde. This compound exhibited high yield and may have applications in materials science or organic synthesis .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Given the presence of the furan, oxadiazole, and triazole rings, as well as the phenyl and amide groups, this compound might interact with a variety of biological molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential applications. This could include studies to determine its biological activity and potential uses in medicine or other fields .

properties

IUPAC Name

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O3/c1-10-8-13(11(2)25-10)16-20-21-17(26-16)19-15(24)14-9-18-23(22-14)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQQBLXGCSBAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

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